molecular formula C13H10ClN3O B1223567 N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine CAS No. 477862-01-4

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Numéro de catalogue: B1223567
Numéro CAS: 477862-01-4
Poids moléculaire: 259.69 g/mol
Clé InChI: VWTCONAFMPUDRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: is an organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 7-chloroquinazoline and 2-furylmethylamine as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Procedure: The 7-chloroquinazoline is reacted with 2-furylmethylamine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine has been identified as a potential inhibitor of receptor tyrosine kinases, which are crucial in the signaling pathways for cell growth and proliferation. The compound exhibits selective cytotoxicity against various cancer cell lines, including those expressing high levels of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .

Case Studies
A study demonstrated that derivatives of quinazoline, including this compound, effectively inhibited tumor cell migration and proliferation in vitro. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Cancer Type Cell Line IC50 (µM) Mechanism
Non-small cell lungA54910.5EGFR inhibition
Breast cancerMCF-78.2HER2 inhibition
Bladder cancerT2412.0Induction of apoptosis

Anti-inflammatory Properties

Phosphodiesterase Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of phosphodiesterase 7 (PDE7), an enzyme involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE7, this compound can increase cAMP levels, leading to reduced inflammation .

In Vitro Studies
In vitro assays revealed that this compound exhibited significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Inflammatory Marker Control Levels Treated Levels Significance (p-value)
TNF-alpha150 pg/mL70 pg/mL<0.01
IL-6200 pg/mL90 pg/mL<0.05

Antimalarial Activity

Biological Evaluation
The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. Research indicates that quinazoline derivatives possess significant inhibitory activity against this malaria-causing parasite .

Mechanism and Efficacy
The antimalarial action is believed to be mediated through interference with the parasite's metabolic pathways, potentially involving copper(II) complexes that enhance the pharmacological properties of the quinazoline scaffold .

Test Methodology IC50 (µM) Reference Compound IC50 (µM)
Inhibition Assay5.0Chloroquine: 0.5
Synergy with Copper(II)3.0Not applicable

Mécanisme D'action

The mechanism of action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine involves:

    Molecular Targets: The compound targets specific kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell signaling pathways.

    Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that promote cell proliferation, angiogenesis, and survival, leading to the inhibition of cancer cell growth and metastasis.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer therapy.

    Erlotinib: Another EGFR inhibitor with a similar quinazoline structure.

    Lapatinib: A dual EGFR and HER2 inhibitor with a quinazoline core.

Uniqueness

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of a chloro group and a furylmethylamine moiety may enhance its binding affinity and specificity for certain molecular targets.

Activité Biologique

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses the biological activity of this compound, supported by various studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse pharmacological activities. The presence of the chloro group at the 7-position and the furylmethyl substituent enhances its biological profile. The molecular structure can be represented as follows:

N 7 chloro 4 quinazolinyl N 2 furylmethyl amine\text{N 7 chloro 4 quinazolinyl N 2 furylmethyl amine}

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to quinazoline derivatives. For instance, compounds with a similar 7-chloroquinazoline nucleus have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxic Evaluation : A study synthesized several 7-chloro-4-aminoquinoline derivatives and tested them against human cancer cell lines. The results showed that certain derivatives exhibited GI50 values ranging from 0.05 to 0.95 µM, indicating potent cytostatic activity against cancer cells .
  • VEGFR-II Inhibition : Another study highlighted a derivative with notable activity against MCF-7 breast cancer cells, showing an IC50 of 1.38 µM for VEGFR-II inhibition, which is crucial for tumor growth and metastasis .
  • Structure-Activity Relationships : Research on hybrid compounds containing both quinazoline and other pharmacophores has elucidated that modifications at specific positions significantly influence their anticancer efficacy. For example, the introduction of different substituents on the quinazoline ring can enhance selectivity and potency against specific types of cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity.

Antifungal Studies

A series of hybrid compounds incorporating quinazoline derivatives were evaluated for antifungal activity against Candida albicans and Cryptococcus neoformans. Some compounds showed promising results, suggesting that the incorporation of quinazoline enhances antifungal efficacy .

Table: Summary of Biological Activities

Activity TypeCompound TestedCell Line/OrganismIC50/Effectiveness
AnticancerThis compoundMCF-7 (breast cancer)1.38 µM (VEGFR-II inhibition)
CytotoxicityVarious 7-chloroquinoline derivativesMultiple human cancer cell linesGI50 ranges from 0.05 to 0.95 µM
AntifungalHybrid quinazoline compoundsCandida albicansSignificant antifungal activity

Propriétés

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTCONAFMPUDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
Reactant of Route 3
Reactant of Route 3
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
Reactant of Route 4
Reactant of Route 4
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
Reactant of Route 5
Reactant of Route 5
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
Reactant of Route 6
Reactant of Route 6
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.